3-{[2-(2-Chlorophenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-isothiazolecarbonitrile
Overview
Description
3-[2-(2-Chlorophenyl)-2-oxoethyl]sulfanyl)-5-methyl-4-isothiazolecarbonitrile, also known as 3-COS-MITC, is a novel compound that has recently been studied for its potential applications in scientific research. 3-COS-MITC has been found to have a variety of biochemical and physiological effects, and its synthesis method, mechanism of action, and advantages and limitations for lab experiments have been explored in detail.
Scientific Research Applications
3-{[2-(2-Chlorophenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-isothiazolecarbonitrile has been found to have a variety of applications in scientific research. It has been used as a tool to study the molecular mechanism of action of certain drugs, as well as to investigate the biochemical and physiological effects of certain compounds. Additionally, this compound has been used to study the effects of certain compounds on the development and progression of certain diseases.
Mechanism of Action
The exact mechanism of action of 3-{[2-(2-Chlorophenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-isothiazolecarbonitrile is not yet fully understood. However, it is believed that this compound binds to certain receptors in the body, which triggers a cascade of biochemical and physiological effects. Additionally, this compound has been found to interact with certain enzymes, which can lead to the activation or inhibition of certain processes in the body.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to act as an agonist of certain receptors, which can lead to an increase in the activity of certain enzymes and other biochemical processes. Additionally, this compound has been found to have an anti-inflammatory effect, as well as a protective effect against certain toxins.
Advantages and Limitations for Lab Experiments
3-{[2-(2-Chlorophenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-isothiazolecarbonitrile has several advantages for use in lab experiments. It is easy to synthesize and can be stored for long periods of time. Additionally, it is relatively inexpensive and is non-toxic. However, this compound has some limitations, such as its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for 3-{[2-(2-Chlorophenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-isothiazolecarbonitrile. It could be used to further investigate the molecular mechanism of action of certain drugs, as well as to study the biochemical and physiological effects of certain compounds. Additionally, this compound could be used to study the effects of certain compounds on the development and progression of certain diseases. Finally, this compound could be used to develop new drugs and treatments for a variety of conditions.
properties
IUPAC Name |
3-[2-(2-chlorophenyl)-2-oxoethyl]sulfanyl-5-methyl-1,2-thiazole-4-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2OS2/c1-8-10(6-15)13(16-19-8)18-7-12(17)9-4-2-3-5-11(9)14/h2-5H,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEGVLLEWXDOLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NS1)SCC(=O)C2=CC=CC=C2Cl)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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